molecular formula C4H8O B1631221 (R)-(+)-1,2-Epoxybutane CAS No. 3760-95-0

(R)-(+)-1,2-Epoxybutane

Cat. No. B1631221
CAS RN: 3760-95-0
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04314048

Procedure details

Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].C(O)C[CH2:10][CH2:11][OH:12].C(O)[CH2:15][CH:16]([OH:18])[CH3:17].[CH2:20]([C:22](CO)(CO)[CH2:23][CH3:24])[OH:21].OCC(CO)(CO)CO.OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>OCC(CO)O.C(O)CO>[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].[CH2:11]1[O:12][CH2:10]1.[CH2:15]1[O:18][CH:16]1[CH3:17].[CH2:20]1[O:21][CH:22]1[CH2:23][CH3:24]

Inputs

Step One
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Six
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing groups

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C1CO1
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C1C(CC)O1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04314048

Procedure details

Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].C(O)C[CH2:10][CH2:11][OH:12].C(O)[CH2:15][CH:16]([OH:18])[CH3:17].[CH2:20]([C:22](CO)(CO)[CH2:23][CH3:24])[OH:21].OCC(CO)(CO)CO.OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>OCC(CO)O.C(O)CO>[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].[CH2:11]1[O:12][CH2:10]1.[CH2:15]1[O:18][CH:16]1[CH3:17].[CH2:20]1[O:21][CH:22]1[CH2:23][CH3:24]

Inputs

Step One
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Six
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing groups

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C1CO1
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C1C(CC)O1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04314048

Procedure details

Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
[Compound]
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[H][H].[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].C(O)C[CH2:10][CH2:11][OH:12].C(O)[CH2:15][CH:16]([OH:18])[CH3:17].[CH2:20]([C:22](CO)(CO)[CH2:23][CH3:24])[OH:21].OCC(CO)(CO)CO.OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>OCC(CO)O.C(O)CO>[CH2:3]([OH:7])[CH:4]([OH:6])[CH3:5].[CH2:11]1[O:12][CH2:10]1.[CH2:15]1[O:18][CH:16]1[CH3:17].[CH2:20]1[O:21][CH:22]1[CH2:23][CH3:24]

Inputs

Step One
Name
polyethylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polypropylene glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)CO
Step Six
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
diols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)O)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing groups

Outcomes

Product
Name
Type
product
Smiles
C(C(C)O)O
Name
Type
product
Smiles
C1CO1
Name
Type
product
Smiles
C1C(C)O1
Name
Type
product
Smiles
C1C(CC)O1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.